

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile CAS number lookup

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Compound of Interest

Compound Name: 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

Cat. No.: B184922

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Technical Guide: 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile

CAS Number: 123846-69-5

Introduction

This technical guide provides a comprehensive overview of **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile**, a key intermediate in synthetic organic chemistry. Due to its reactive functional groups—a chloro substituent, a nitro group, and a nitrile moiety on a pyridine scaffold—this compound holds significant potential for the synthesis of diverse heterocyclic molecules. Such structures are of considerable interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents. Pyridine derivatives, in particular, are known to exhibit a wide range of biological activities. This guide details the physicochemical properties, a detailed synthesis protocol, and the potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile** are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 123846-69-5 | [1] |
| Molecular Formula | C ₇ H ₄ ClN ₃ O ₂ | [1][2] |
| Molecular Weight | 197.58 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 121.5-123.5 °C | [1] |

Synthesis

The synthesis of **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile** can be achieved through the reaction of 2-chloro-5-nitropyridine with a suitable acetonitrile synthon. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of (6-Chloro-3-nitropyridin-2-yl)-acetonitrile[1]

Materials:

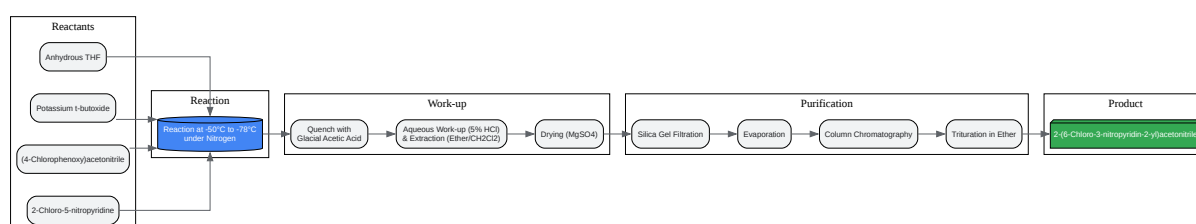
- Potassium t-butoxide
- Anhydrous tetrahydrofuran (THF)
- 2-Chloro-5-nitropyridine
- (4-Chlorophenoxy)acetonitrile
- Glacial acetic acid
- 5% Hydrochloric acid (HCl)
- Ethyl ether
- Methylene chloride
- Magnesium sulfate

- Silica gel
- Hexanes

Procedure:

- To a stirred solution of potassium t-butoxide (24.69 g, 220 mmol) in anhydrous tetrahydrofuran (150 ml) at -50°C under a nitrogen atmosphere, a solution of 2-chloro-5-nitropyridine (15.85 g, 100 mmol) and (4-chlorophenoxy)acetonitrile (18.44 g, 110 mmol) in anhydrous tetrahydrofuran (150 ml) is added dropwise. The reaction temperature is maintained between -40° to -50°C using a dry ice/acetone bath.
- The resulting purple-colored reaction mixture is stirred at -78°C under nitrogen for 1 hour.
- Glacial acetic acid (20 ml, 0.35 mol) is then added to the reaction mixture, and the mixture is allowed to warm to room temperature.
- A solution of 5% HCl (100 ml) is added, and the aqueous mixture is extracted with ethyl ether (100 ml) followed by methylene chloride (2 x 100 ml).
- The combined organic extracts are dried over magnesium sulfate and filtered through a silica gel pad (approximately 150 g), which is then washed with methylene chloride (1200 ml).
- The filtrate is evaporated under reduced pressure.
- The residual oil is purified by column chromatography on silica gel (approximately 300 g) using 25% hexanes in methylene chloride as the eluent.
- The fractions containing the product ($R_f = 0.52$ in methylene chloride) are combined and triturated in cold anhydrous ether to yield 6-chloro-3-nitro-2-pyridyl acetonitrile (1.37 g, 7% yield) as a white crystalline solid.

Synthesis Workflow



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Caption: Synthetic workflow for **2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile**.

Potential Applications in Drug Discovery and Organic Synthesis

While specific biological activities for **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile** are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry.

The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The nitrile group is also a valuable pharmacophore that can participate in various biological interactions and can be metabolically stable.

The presence of the chloro and nitro groups provides reactive handles for further chemical modifications. For instance, the chloro group can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitro group can be

reduced to an amino group, which can then be further derivatized to generate a library of novel compounds for biological screening.

Given these characteristics, **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile** is a valuable intermediate for the synthesis of:

- Novel heterocyclic compounds: Through cyclization reactions involving the nitrile and other functional groups.
- Substituted pyridines: By leveraging the reactivity of the chloro and nitro groups to introduce diverse substituents.
- Potential bioactive molecules: As a starting material for the synthesis of compounds to be screened for various therapeutic targets.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates **2-(6-chloro-3-nitropyridin-2-yl)acetonitrile** in any particular signaling pathway. However, its derivatives could potentially interact with a variety of biological targets, a common feature of pyridine-based compounds.[3][4] Further research, including biological screening and mechanism of action studies, would be required to identify any specific signaling pathways modulated by this compound or its derivatives.

Conclusion

2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile is a well-characterized chemical intermediate with established synthetic protocols. Its physicochemical properties make it suitable for a range of organic transformations. While direct biological applications are yet to be widely reported, its structural features position it as a valuable starting material for the synthesis of novel and potentially bioactive heterocyclic compounds. This guide provides a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic and drug discovery endeavors.

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